

# Spectroscopic Profile of 2-Bromo-6-methoxynaphthalene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-6-methoxynaphthalene

Cat. No.: B028277

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-methoxynaphthalene**, a key intermediate in the synthesis of various pharmaceutical compounds, including Naproxen.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromo-6-methoxynaphthalene**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	d	1H	Ar-H
7.70	d	1H	Ar-H
7.55	dd	1H	Ar-H
7.30	d	1H	Ar-H
7.15	d	1H	Ar-H
3.90	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[2]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
158.0	C-O
135.5	Ar-C
130.0	Ar-C
129.5	Ar-C
128.0	Ar-C
127.5	Ar-C
119.0	Ar-C
118.0	C-Br
106.0	Ar-C
55.5	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretching
2950-2970	Medium	Aliphatic C-H stretching (-OCH <sub>3</sub> )
1600-1650	Strong	Aromatic C=C stretching
1250-1300	Strong	C-O stretching (aryl ether)
1020-1040	Strong	C-O stretching (methoxy group)
550-650	Medium	C-Br stretching

Technique: KBr Pellet or ATR[3]

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
236	100	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br)
238	~98	[M+2] <sup>+</sup> (Molecular ion with <sup>81</sup> Br)
157	High	[M-Br] <sup>+</sup>
127	Moderate	[M-Br-OCH <sub>2</sub> ] <sup>+</sup>
115	Moderate	Naphthalene fragment

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Bromo-6-methoxynaphthalene** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For <sup>13</sup>C NMR, the spectrum was obtained with complete proton decoupling.[4]

### Infrared (IR) Spectroscopy

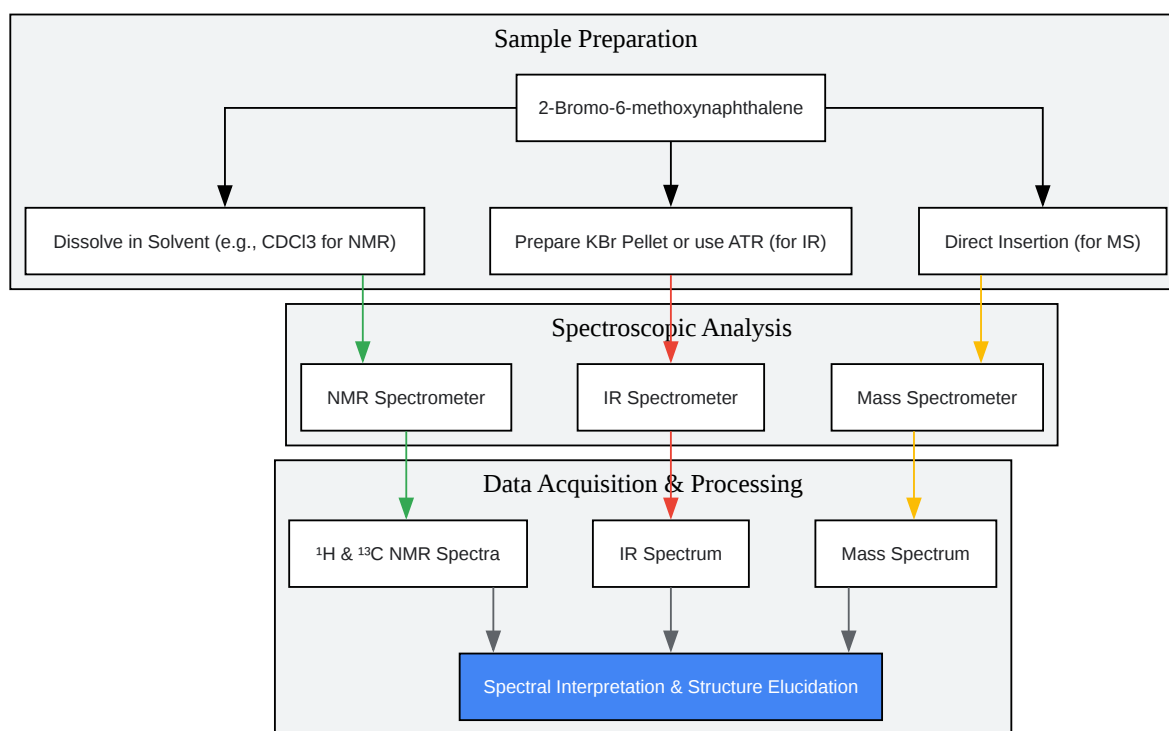
The IR spectrum was obtained using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[3] For the KBr method, a small amount of the solid sample was ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample was placed directly onto the crystal surface. The spectra were recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source, and a standard electron energy of 70 eV was used for ionization. The resulting fragments were analyzed by a mass analyzer to determine their mass-to-charge ratio ( $m/z$ ).<sup>[5]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-6-methoxynaphthalene**.



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Caption: General workflow for spectroscopic analysis.

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